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Compound of Interest

7-Oxa-2-
Compound Name:

azatricyclo[4.3.0.0~2,5~]nonane
CAS No.: 130033-02-2

Cat. No.: B589076

Get Quote

Abstract & Significance

The 7-azaspiro[3.5]nonane scaffold represents a critical "Escape from Flatland" motif in
medicinal chemistry.[2] Unlike planar aromatic systems, this spirocyclic architecture offers a
rigid, three-dimensional vector that improves solubility, metabolic stability, and target selectivity.
It serves as a superior bioisostere for piperidine and morpholine rings, particularly in the
development of GPR119 agonists for Type 2 Diabetes and inhibitors of SARS-CoV-2 3CL
protease.

This guide details a stereoselective catalytic protocol utilizing Rhodium(ll) carbenoid chemistry
to establish the quaternary spiro-center, followed by a regioselective ring expansion. This
method avoids the yield losses associated with classical resolution of racemates.

Retrosynthetic Analysis

The strategic disconnection relies on transforming a readily available 4-methylenepiperidine
precursor into a strained spiro[2.5]octane intermediate, which serves as the chiral seed for the
final 4-membered ring expansion.
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Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Protocol A: Rhodium-Catalyzed Asymmetric
Synthesis (Primary Method)

Objective: Enantioselective construction of the spiro quaternary center. Mechanism: Rh(ll)-
catalyzed decomposition of diazoacetate generates a metal-carbene species that undergoes
face-selective addition to the exocyclic alkene.

Phase 1: Asymmetric Cyclopropanation

Reagents:

Substrate: N-Boc-4-methylenepiperidine (1.0 equiv)

Reagent: Ethyl diazoacetate (EDA) (1.2 equiv)[1]

Catalyst: Rh2(S-PTAD)a (Tetrakis[(S)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(ll))
(0.5 mol%)

Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Protocol:

o Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-4-
methylenepiperidine (10 mmol) and Rh2(S-PTAD)4 (0.05 mmol) in anhydrous DCM (50 mL).

o Controlled Addition: Cool the solution to 0°C. Using a syringe pump, add a solution of Ethyl
diazoacetate (12 mmol in 10 mL DCM) dropwise over 4 hours.
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o Expert Insight: Slow addition is critical to minimize EDA dimerization (fumarate/maleate
formation) and maximize carbene transfer to the alkene.

e Reaction Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor by
TLC (Hexane:EtOAc 4:1). The product (spiro[2.5]octane ester) typically appears at R_f ~ 0.5.

o Work-up: Concentrate in vacuo. Purify via flash column chromatography (SiOz, 0-20%
EtOAc/Hexanes) to isolate the chiral ethyl N-Boc-spiro[2.5]octane-1-carboxylate.

o Expected Yield: 75-85%
o Enantiomeric Excess (ee): >90% (Determine via Chiral SFC, see Section 5).

Phase 2: Ring Expansion to 7-Azaspiro[3.5]nonane

Objective: Convert the 3-membered spiro-ring into the 4-membered spiro-ring.
Step-by-Step Protocol:

e Reduction: Dissolve the spiro-ester (from Phase 1) in THF at 0°C. Add LiAlH4 (2.0 equiv)
portion-wise. Stir 2h. Quench via Fieser method. Isolate the spiro-alcohol.

o Activation: Dissolve the alcohol in Pyridine/DCM. Add Tosyl Chloride (TsCl, 1.2 equiv) to form
the tosylate.

o Expansion (Solvolysis): Dissolve the tosylate in a mixture of Acetone/Water (1:1) with CaCOs
(2.0 equiv).[2] Heat to reflux for 6 hours.

o Mechanism:[3][4][5][6] The cyclopropylcarbinyl cation undergoes rearrangement to the
cyclobutyl cation (homoallyl rearrangement), which is trapped by water to form the
cyclobutanol or elimination to the alkene. Oxidation of the resulting alcohol (e.g., Swern or
Dess-Martin) yields the N-Boc-7-azaspiro[3.5]nonan-2-one.

Protocol B: Classical Resolution (Alternative)

For labs without access to chiral Rh-catalysts, this robust route produces the racemate which is
then resolved.
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Reaction Workflow:

e Condensation: N-Boc-4-piperidone + Ethyl cyanoacetate + Ammonia

Guareschi-Thorpe condensation yields the spiro-glutarimide.

e Reduction: LiAlH4 reduction of the glutarimide yields the racemic 7-azaspiro[3.5]nonane

diamine.

e Resolution:

[¢]

[e]

Add (L)-Tartaric acid (0.5 equiv).

o

typically crystallizes first.

o

Dissolve racemic amine in hot Ethanol.

Recrystallize 2x to achieve >99% ee.

Slowly cool to induce crystallization. The diastereomeric salt of the (S)-enantiomer

Analytical Quality Control (Chiral SFC)

Validating the stereochemistry is non-negotiable. Use Supercritical Fluid Chromatography

(SFC) for speed and resolution.

Method Parameters:

Parameter Condition
Column Chiralpak AD-H or IG (4.6 x 250 mm, 5 pm)
Mobile Phase COz2 / Methanol (80:20) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Temperature 40°C
| Detection | UV @ 210 nm |
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Data Interpretation:
» Racemate: Two peaks approx. 1:1 ratio (e.g., t_ R1 =4.2 min, t_R2 = 5.8 min).
o Enantioenriched Product: Major peak area > 95% of total.

Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations.
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Figure 2: Decision tree comparing the Catalytic Asymmetric route (Left) vs. Classical
Resolution (Right).

Troubleshooting & Optimization
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e Problem: Low yield in Ring Expansion.
o Cause: Competitive elimination to the exocyclic alkene.

o Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol) to stabilize the carbocation
intermediate and favor rearrangement over elimination.

e Problem: Poor Enantioselectivity in Cyclopropanation.
o Cause: Catalyst degradation or wet solvent.

o Solution: Rh(Il) carboxylates are sensitive. Ensure DCM is distilled over CaHz. Use a fresh
batch of Rh2(S-PTAD)a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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